Bocphetyr
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Overview
Description
Preparation Methods
The synthesis of Bocphetyr typically involves the protection of the amino group of phenylalanine with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions usually involve stirring the mixture at ambient temperature or heating it to around 40°C .
Chemical Reactions Analysis
Bocphetyr undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Scientific Research Applications
Bocphetyr has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Bocphetyr primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of phenylalanine, preventing unwanted side reactions during peptide chain elongation. Upon completion of the synthesis, the Boc group can be removed under acidic conditions, revealing the free amino group for further reactions . The molecular targets and pathways involved in its action are primarily related to its interactions with other chemical reagents and substrates during synthesis.
Comparison with Similar Compounds
Bocphetyr is similar to other Boc-protected amino acids, such as Boc-tyrosine and Boc-tryptophan. it is unique in its specific application for phenylalanine derivatives. Similar compounds include:
Boc-tyrosine: Used for protecting tyrosine residues in peptide synthesis.
Boc-tryptophan: Used for protecting tryptophan residues in peptide synthesis.
Boc-alanine: Used for protecting alanine residues in peptide synthesis.
This compound stands out due to its specific use in phenylalanine-based peptide synthesis and its stability under various reaction conditions.
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O6/c1-23(2,3)31-22(30)25-18(13-15-7-5-4-6-8-15)20(27)24-19(21(28)29)14-16-9-11-17(26)12-10-16/h4-12,18-19,26H,13-14H2,1-3H3,(H,24,27)(H,25,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRXGPIISDLXFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50875447 |
Source
|
Record name | BOCPHETYR | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50875447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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